Chlorfenprop
Overview
Description
Chlorfenprop is a synthetic herbicide primarily used for controlling wild oats in winter cereals. It is known for its effectiveness as a graminicide, targeting specific grass species without affecting broadleaf plants. The compound has a molecular formula of C₉H₈Cl₂O₂ and a molecular mass of 219.065 Da . Although it was widely used in the past, its usage has declined due to environmental and health concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorfenprop can be synthesized through several chemical routes. One common method involves the chlorination of 3-(4-chlorophenyl)propionic acid. The reaction typically uses thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Chlorfenprop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: 3-(4-chlorophenyl)propionic acid.
Reduction: 3-(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorfenprop has been studied for its applications in various fields:
Chemistry: Used as a model compound in studies of herbicide action and degradation.
Biology: Investigated for its effects on plant physiology and its role in controlling specific weed species.
Medicine: Limited studies on its potential effects on mammalian systems, primarily focusing on toxicity and environmental impact.
Industry: Utilized in the agricultural sector for weed control in cereal crops.
Mechanism of Action
Chlorfenprop exerts its herbicidal effects by inhibiting the synthesis of fatty acids in target plants. It disrupts the function of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. This inhibition leads to the accumulation of toxic intermediates and ultimately causes cell death in susceptible plants .
Comparison with Similar Compounds
Chlorfenprop is often compared with other herbicides such as:
Fenoxaprop: Another graminicide with a similar mode of action but different chemical structure.
Diclofop: A herbicide used for controlling grass weeds, with a broader spectrum of activity.
Clodinafop: Known for its effectiveness against a wide range of grass species.
This compound is unique in its specific targeting of wild oats and its relatively low solubility in water, which affects its environmental persistence and toxicity profile .
Biological Activity
Chlorfenprop, a member of the arylpyrrole class of insecticides, is recognized for its significant biological activity and unique mode of action. This article delves into the biological activity of this compound, examining its synthesis, mechanisms, efficacy against various pests, and potential environmental impacts.
Chemical Structure and Synthesis
This compound is characterized by its arylpyrrole structure, which contributes to its insecticidal properties. The compound has been synthesized through various methods aimed at enhancing its efficacy while minimizing toxicity to non-target organisms. Research indicates that structural modifications can lead to derivatives with improved insecticidal activity and reduced mammalian toxicity .
This compound operates primarily by disrupting mitochondrial function in insects. It inhibits oxidative phosphorylation, leading to energy depletion in pests. This mechanism is akin to other insecticides like chlorfenapyr, which share similar structural features. The specific action involves the uncoupling of oxidative phosphorylation, which significantly affects both insect and plant mitochondrial functions .
Efficacy Against Pests
This compound exhibits a broad spectrum of insecticidal activity against various agricultural pests. Its effectiveness has been demonstrated in numerous studies:
- Target Pests : this compound is effective against key agricultural pests such as:
- Heliothis virescens (Tobacco budworm)
- Spodoptera eridania (Yellow striped armyworm)
- Tetranychus urticae (Two-spotted spider mite)
- Lethality Rates : In controlled studies, this compound showed up to 100% lethality against third-instar larvae of these pests at concentrations as low as 10 mg/L .
Case Study 1: Field Trials on Crop Protection
A series of field trials conducted in various agricultural settings demonstrated the effectiveness of this compound in controlling pest populations without significant phytotoxicity to crops. The trials involved multiple application rates and timings, providing insights into optimal usage strategies .
Case Study 2: Resistance Management
Research highlighted that prolonged use of this compound led to the development of resistance in certain pest populations. This necessitated the exploration of integrated pest management strategies that incorporate this compound with other classes of insecticides to mitigate resistance development .
Environmental Impact
While this compound is effective in pest management, concerns regarding its environmental impact have emerged. Studies have shown that residues can persist in soil and water systems, raising questions about their effects on non-target organisms and ecosystems . Monitoring programs have been implemented to assess the transport routes and degradation patterns of this compound in agricultural landscapes .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Aspect | Details |
---|---|
Chemical Class | Arylpyrole |
Mechanism of Action | Disruption of mitochondrial function; uncoupling oxidative phosphorylation |
Target Pests | Heliothis virescens, Spodoptera eridania, Tetranychus urticae |
Lethality Rate | Up to 100% at concentrations as low as 10 mg/L |
Environmental Concerns | Residues detected in soil and water; potential non-target effects |
Properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTALYCTVMUWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866763 | |
Record name | Chlorfenprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-20-8, 59604-11-4 | |
Record name | Chlorfenprop | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorfenprop [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059604114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorfenprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORFENPROP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMZ436K7X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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